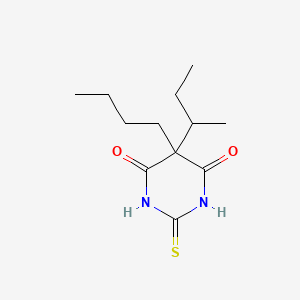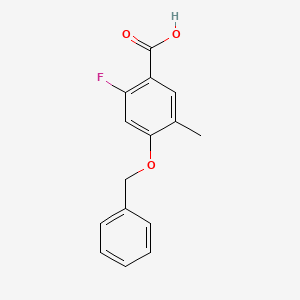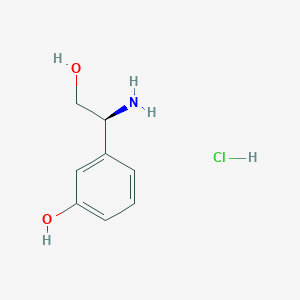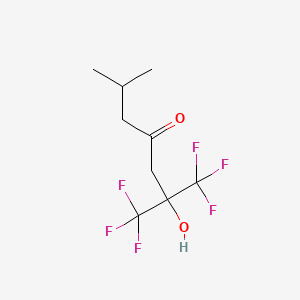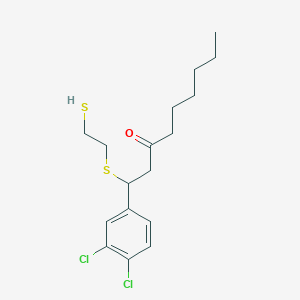
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is a synthetic organic compound It features a dichlorophenyl group, a sulfanylethylsulfanyl group, and a nonanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Attachment of the Sulfanylethylsulfanyl Group: This step involves the reaction of the dichlorophenyl intermediate with a sulfanylethylsulfanyl reagent under specific conditions.
Formation of the Nonanone Backbone: This step involves the reaction of the intermediate with a nonanone precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced nonanone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for biological pathways.
Medicine: Potential therapeutic applications or as a lead compound for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-2-one: Similar structure with a different position of the ketone group.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)octan-3-one: Similar structure with a shorter carbon chain.
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)decan-3-one: Similar structure with a longer carbon chain.
Uniqueness
1-(3,4-Dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
75144-09-1 |
|---|---|
Fórmula molecular |
C17H24Cl2OS2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-1-(2-sulfanylethylsulfanyl)nonan-3-one |
InChI |
InChI=1S/C17H24Cl2OS2/c1-2-3-4-5-6-14(20)12-17(22-10-9-21)13-7-8-15(18)16(19)11-13/h7-8,11,17,21H,2-6,9-10,12H2,1H3 |
Clave InChI |
FLVMMGCAVATZJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)SCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


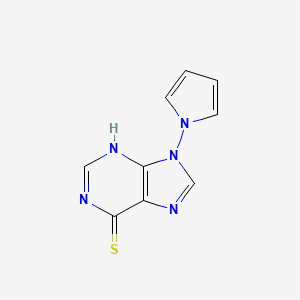
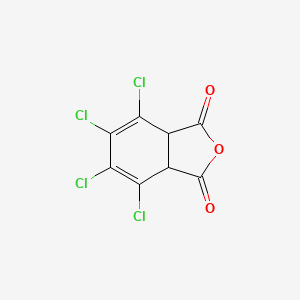
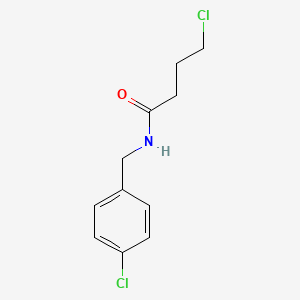

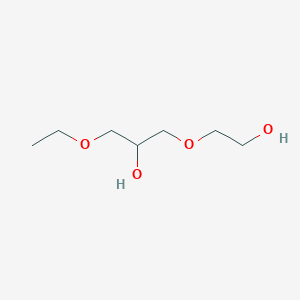
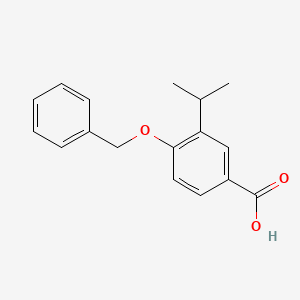
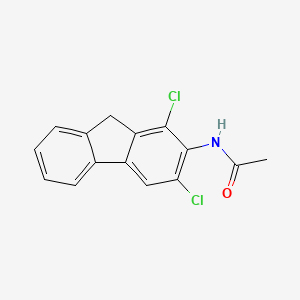
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
